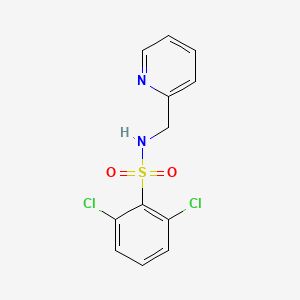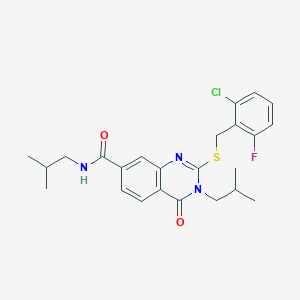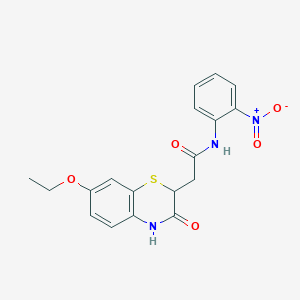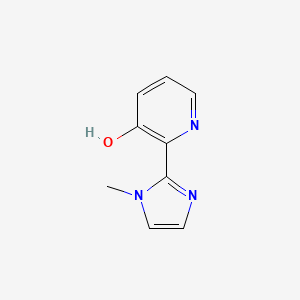![molecular formula C22H23N5O4 B2951967 4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione CAS No. 876674-33-8](/img/structure/B2951967.png)
4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PDD, and it has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of PDD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PDD has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. PDD has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
PDD has been shown to have various biochemical and physiological effects. In cancer cells, PDD has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. In neurons, PDD has been shown to have neuroprotective effects and to improve cognitive function. In immune cells, PDD has been shown to modulate the immune response and to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using PDD in lab experiments is its high potency and specificity. PDD has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it an effective tool for studying their functions. However, one limitation of using PDD in lab experiments is its potential toxicity. PDD has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for research on PDD. One area of interest is the development of PDD derivatives with improved potency and specificity. Another area of interest is the identification of new target enzymes and signaling pathways that can be modulated by PDD. Additionally, further studies are needed to determine the optimal dosage and administration of PDD for various applications.
Synthesis Methods
The synthesis of PDD involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 2-phenacyl-6-oxo-purine with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-hydroxyethyl)oxirane to form the oxirane derivative. Finally, the oxirane derivative is reacted with 4,7-dimethylimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxylic acid to form PDD.
Scientific Research Applications
PDD has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, PDD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, PDD has been shown to have neuroprotective effects and to improve cognitive function. In immunology, PDD has been shown to modulate the immune response and to have anti-inflammatory effects.
properties
IUPAC Name |
4,7-dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-14-11-26-18-19(23-21(26)25(14)12-16-9-6-10-31-16)24(2)22(30)27(20(18)29)13-17(28)15-7-4-3-5-8-15/h3-5,7-8,11,16H,6,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHVQKXAXWSQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC(=O)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methylphenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2951884.png)
![N-{[(1-bicyclo[2.2.1]hept-2-ylethyl)amino]carbonyl}-2-chloroacetamide](/img/structure/B2951885.png)
![N-(2,6-Difluorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2951886.png)


![2-Cyano-N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2951895.png)
![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride](/img/structure/B2951896.png)



![4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2951901.png)

![Ethyl 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2951903.png)
